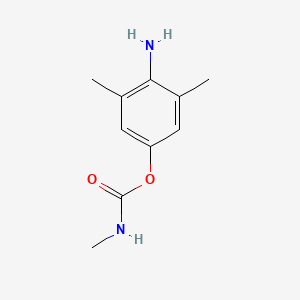

Aminozectran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Amino-3,5-xylyl methylcarbamate is a carbamate pesticide. Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides. They are widely used in homes, gardens and agriculture. The first carbamate, carbaryl, was introduced in 1956 and more of it has been used throughout the world than all other carbamates combined. Because of carbaryl's relatively low mammalian oral and dermal toxicity and broad control spectrum, it has had wide use in lawn and garden settings. Most of the carbamates are extremely toxic to Hymenoptera, and precautions must be taken to avoid exposure to foraging bees or parasitic wasps. Some of the carbamates are translocated within plants, making them an effective systemic treatment. (L795)

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Aminozectran has been investigated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 2-aminobenzothiazole have demonstrated promising results in inhibiting tumor cell proliferation, with some compounds showing lower IC50 values than established chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and the inhibition of specific enzymes crucial for cancer cell survival. Research indicates that these compounds can disrupt cellular pathways that are often hijacked by cancer cells to promote growth and evade death .

Case Study: Synthesis and Evaluation

A recent study synthesized several this compound derivatives and evaluated their anticancer activity against human tumor cell lines such as HepG2 and MCF7. The results indicated a correlation between structural modifications and enhanced cytotoxicity, highlighting the potential for developing new cancer therapies based on this compound derivatives .

Agricultural Applications

Pesticidal Properties

this compound is also explored for its use in agriculture, particularly as a pesticide. Its efficacy against various pests has been documented, making it a candidate for inclusion in integrated pest management strategies. The compound's ability to disrupt pest physiology is a key factor in its effectiveness .

Case Study: Efficacy Against Insect Larvae

Research assessing the impact of this compound on insect larvae demonstrated significant mortality rates, suggesting its potential as an effective insecticide. The study compared this compound with other common insecticides and found it to be equally or more effective in certain contexts .

Environmental Impact

Biodegradability and Safety

One of the critical considerations in the application of this compound is its environmental impact. Studies indicate that this compound exhibits favorable biodegradability profiles, reducing concerns over long-term ecological effects when used as a pesticide. This characteristic is essential for regulatory approval and public acceptance in agricultural practices .

Data Tables

Analyse Des Réactions Chimiques

Reaction Mechanism Analysis

Chemical reactions involve transformations governed by reaction mechanisms, which can be dissected using computational tools or experimental methods. For example, the Maillard reaction —a non-enzymatic browning process between amino acids and reducing sugars—provides a well-studied framework for reaction pathway analysis . Key steps include:

-

Initial stage : Condensation of amino acids and sugars (e.g., formation of Amadori products).

-

Intermediate stage : Dehydration and fragmentation of sugar molecules, generating intermediates like hydroxymethylfurfural (HMF).

-

Advanced stage : Aldol condensation and formation of melanoidins (highly colored heterocyclic compounds) .

For Aminozectran, analogous analysis would require identifying reaction phases, bond-breaking/forming events, and intermediates. Computational methods like reaction path Hamiltonian (RPH) or united reaction valley approach (URVA) could map structural changes during the reaction .

Reaction Types and Stoichiometry

Chemical reactions can be categorized by type:

Stoichiometric calculations are critical for determining theoretical yields. For instance, in reagent tables, molar ratios and limiting reagents are identified to optimize product formation4.

Data Representation

Quantitative analysis often involves tabulating experimental or computational results. Below is a hypothetical data table for reaction kinetics, inspired by methodologies in the NIST Chemical Kinetics Database :

Maillard Reaction Products (MRPs)

-

Antioxidant Properties : MRPs exhibit antioxidant activity due to high molecular weight melanoidins .

-

Health Impacts : Dual role as both beneficial (antibacterial) and harmful (carcinogens like acrylamide) .

-

Process Optimization : Strategies like reducing reaction time or using enzymes (e.g., asparaginase) minimize harmful byproducts .

Computational Insights

Propriétés

Numéro CAS |

831-76-5 |

|---|---|

Formule moléculaire |

C10H14N2O2 |

Poids moléculaire |

194.23 g/mol |

Nom IUPAC |

(4-amino-3,5-dimethylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C10H14N2O2/c1-6-4-8(14-10(13)12-3)5-7(2)9(6)11/h4-5H,11H2,1-3H3,(H,12,13) |

Clé InChI |

WUCVFDPUWPSAKL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1N)C)OC(=O)NC |

SMILES canonique |

CC1=CC(=CC(=C1N)C)OC(=O)NC |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.